molecular formula C19H31NO5S B2835960 (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate CAS No. 159155-12-1

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Cat. No.: B2835960
CAS No.: 159155-12-1
M. Wt: 385.52
InChI Key: UZVGAOZBSSSTDW-KRWDZBQOSA-N
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Description

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a triisopropylphenyl ring, and a hydroxy group on a propanoate backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triisopropylbenzenesulfonyl chloride and (S)-methyl 3-hydroxypropanoate.

    Formation of Sulfonamide: The sulfonyl chloride reacts with an amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

    Esterification: The hydroxy group of (S)-methyl 3-hydroxypropanoate is esterified using a suitable esterification reagent like methanol in the presence of an acid catalyst such as sulfuric acid.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize waste.

    Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the synthesis.

    Automated Purification Systems: Industrial setups often use automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate: The enantiomer of the compound, differing in its stereochemistry.

    Methyl 3-hydroxy-2-(phenylsulfonamido)propanoate: Lacks the triisopropyl groups, resulting in different steric and electronic properties.

    Ethyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is unique due to its specific stereochemistry and the presence of bulky triisopropyl groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVGAOZBSSSTDW-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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